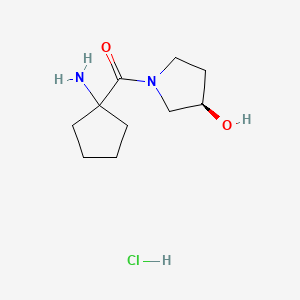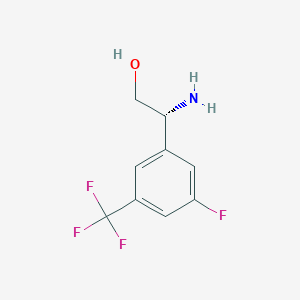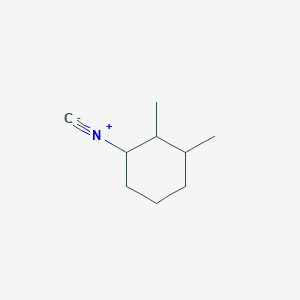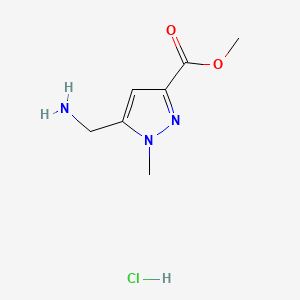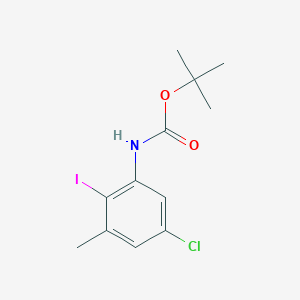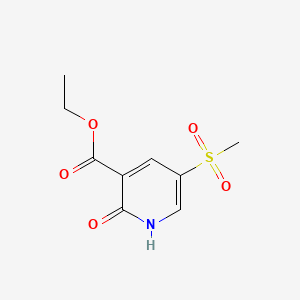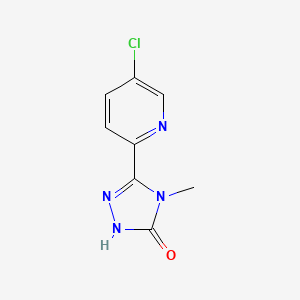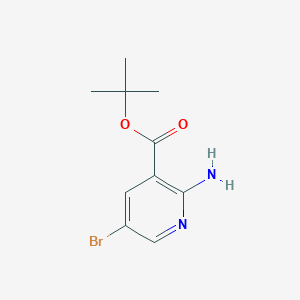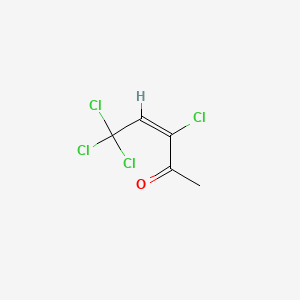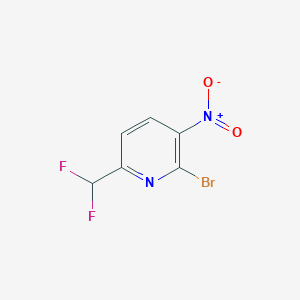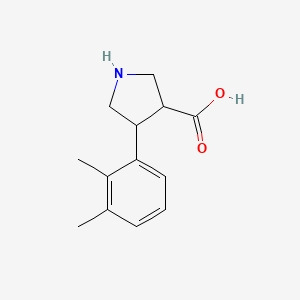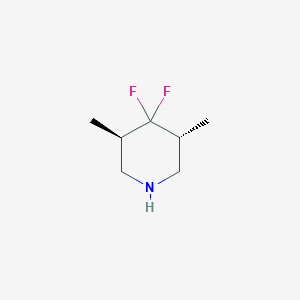
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is a chiral compound with the molecular formula C7H13F2N. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a piperidine ring. The stereochemistry of the compound is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the piperidine ring. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidines. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-Difluoropiperidine
- (3R,5R)-3,5-Dimethylpiperidine
- (3R,5R)-4,4-Difluoro-3-methylpiperidine
Uniqueness
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is unique due to the presence of both fluorine and methyl groups on the piperidine ring, which imparts distinct chemical and biological properties. The specific (3R,5R) configuration further enhances its selectivity and efficacy in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
(3R,5R)-4,4-difluoro-3,5-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
ZYRQFDWQZXHTCE-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](C1(F)F)C |
Canonical SMILES |
CC1CNCC(C1(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


